molecular formula C8H13NO5 B1262020 2-Acetamidoglucal

2-Acetamidoglucal

Cat. No. B1262020
M. Wt: 203.19 g/mol
InChI Key: LKFJQOCOGNNTCY-BWZBUEFSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetamidoglucal is a glycal derivative that is 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol substituted by an acetylamino group at position 2. It has a role as a metabolite. It is a glycal derivative and a member of acetamides.

Scientific Research Applications

1. Metabolic Pathway Studies in Sialuria

2-Acetamidoglucal has been identified in the urine of a patient with sialuria. It, along with other metabolites such as N-acetylneuraminic acid and N-acetylglucosamine, fits into the metabolic pathway for the biosynthesis of CMP-N-acetylneuraminic acid. This discovery provides insight into the metabolic irregularities in sialuria, particularly in the regulation of UDP-N-acetylglucosamine 2-epimerase (Kamerling et al., 1979).

2. Hexosaminidase Inhibition for Lysosomal Storage Disorders

2-Acetamidoglucal derivatives, specifically 2-acetamido-1,2-dideoxynojirimycin (DNJNAc) and ureido-DNJNAc derivatives, have shown promise as potent and selective inhibitors of hexosaminidases. This is significant for the treatment of various diseases, including lysosomal storage disorders. The synthesis of these derivatives demonstrates therapeutic potential in addressing these medical conditions (de la Fuente et al., 2015).

3. Aspartylglycosaminuria and Metabolism Error

In the context of aspartylglycosaminuria, an inborn error of metabolism associated with mental defects, 2-acetamidoglucal derivatives have been studied. Patients with this condition excreted abnormal amounts of 2-acetamido-1-(β'-L-aspartamido)-1, 2-dideoxyglucose, revealing insights into the enzymatic and metabolic anomalies associated with this genetic disorder (Pollitt et al., 1968).

properties

Product Name

2-Acetamidoglucal

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

N-[(2R,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-5-yl]acetamide

InChI

InChI=1S/C8H13NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h3,6-8,10,12-13H,2H2,1H3,(H,9,11)/t6-,7-,8-/m1/s1

InChI Key

LKFJQOCOGNNTCY-BWZBUEFSSA-N

Isomeric SMILES

CC(=O)NC1=CO[C@@H]([C@H]([C@@H]1O)O)CO

Canonical SMILES

CC(=O)NC1=COC(C(C1O)O)CO

synonyms

2-acetamido-1,2-dideoxy-D-arabino-hex-1-enopyranose
2-acetamido-D-glucal
2-acetamidoglucal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetamidoglucal
Reactant of Route 2
2-Acetamidoglucal
Reactant of Route 3
2-Acetamidoglucal
Reactant of Route 4
2-Acetamidoglucal
Reactant of Route 5
2-Acetamidoglucal
Reactant of Route 6
2-Acetamidoglucal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.